molecular formula C4H5N2Se B13436171 1,3-Dihydro-1-methyl-2H-imidazole-2-selone

1,3-Dihydro-1-methyl-2H-imidazole-2-selone

Cat. No.: B13436171
M. Wt: 160.07 g/mol
InChI Key: PPJKUEVHDBALOH-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-methyl-2H-imidazole-2-selone is a heterocyclic compound with the molecular formula C4H6N2Se It is a derivative of imidazole, where the sulfur atom in imidazole-2-thione is replaced by selenium

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydro-1-methyl-2H-imidazole-2-selone can be synthesized through several methods. One common method involves the reaction of 1-methylimidazole with selenium powder in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction typically proceeds as follows:

1-Methylimidazole+SeleniumThis compound\text{1-Methylimidazole} + \text{Selenium} \rightarrow \text{this compound} 1-Methylimidazole+Selenium→this compound

Another method involves the use of selenium dioxide as the selenium source, which reacts with 1-methylimidazole under similar conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-methyl-2H-imidazole-2-selone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenium-containing imidazole derivatives.

    Reduction: Reduction reactions can convert the selone group back to the corresponding imidazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or thiols (R-SH) can be used in substitution reactions.

Major Products Formed

    Oxidation: Selenium-containing imidazole derivatives.

    Reduction: Imidazole derivatives with reduced selenium content.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dihydro-1-methyl-2H-imidazole-2-selone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential use in the development of selenium-based drugs with anticancer or antimicrobial properties.

    Industry: Used in the synthesis of selenium-containing materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-methyl-2H-imidazole-2-selone involves its interaction with molecular targets through the selenium atom. Selenium can form strong bonds with various biomolecules, influencing their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1,3-Dihydro-1-methyl-2H-imidazole-2-selone can be compared with other similar compounds, such as:

    1,3-Dihydro-1-methyl-2H-imidazole-2-thione: The sulfur analog of the compound, which has similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.

    1,3-Dihydro-2H-imidazole-2-thione: A non-methylated version of the compound with different steric and electronic properties.

    1,3-Dihydro-2H-imidazole-2-selone: The non-methylated selenium analog, which may have different reactivity and applications.

The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur analogs and non-methylated counterparts.

Biological Activity

1,3-Dihydro-1-methyl-2H-imidazole-2-selone is a selenium-containing heterocyclic compound that has garnered attention for its unique biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C4H8N2Se
Molecular Weight: 162.09 g/mol
IUPAC Name: this compound

The presence of selenium in this compound distinguishes it from its sulfur analogs, leading to different biological properties and potential therapeutic applications. The unique electronic properties of selenium contribute to its reactivity and interaction with biological macromolecules.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via ROS
HCT-11615.0Cell cycle arrest and oxidative stress
HepG210.0DNA intercalation and topoisomerase inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The compound promotes the formation of ROS, which can damage cellular components, leading to apoptosis.
  • DNA Interaction : Similar to other imidazole derivatives, it has shown potential as a DNA intercalator, disrupting DNA replication and transcription processes.
  • Enzyme Inhibition : It may inhibit critical enzymes such as topoisomerases, which are essential for DNA unwinding during replication.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various selenium compounds, including this compound. The results indicated a strong correlation between selenium content and antimicrobial potency against resistant bacterial strains .

Case Study 2: Anticancer Potential

A recent investigation focused on the anticancer effects of this compound against multiple cancer cell lines. The study utilized an MTT assay to measure cell viability post-treatment with varying concentrations of the compound. Results showed that it significantly reduced cell viability in a dose-dependent manner, especially in MCF-7 cells .

Properties

Molecular Formula

C4H5N2Se

Molecular Weight

160.07 g/mol

InChI

InChI=1S/C4H5N2Se/c1-6-3-2-5-4(6)7/h2-3H,1H3

InChI Key

PPJKUEVHDBALOH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1[Se]

Origin of Product

United States

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